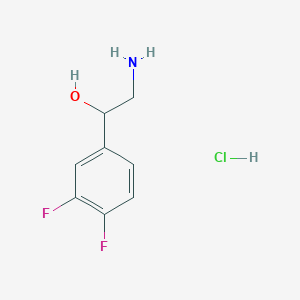

2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

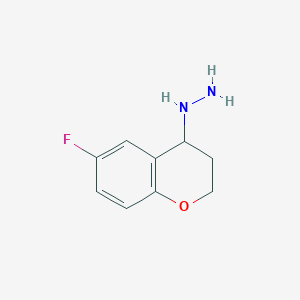

“2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 51337-08-7 . It has a molecular weight of 209.62 . The IUPAC name for this compound is 2-amino-1-(3,4-difluorophenyl)ethanol hydrochloride .

Molecular Structure Analysis

The InChI code for “2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride” is 1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3,8,12H,4,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications

Bioorganometallic Chemistry of Metallocenes

Metallocenes like molybdocene dichloride have been studied extensively for their catalytic properties in organic synthesis and polymer chemistry. Interest in their bioorganometallic chemistry stems from their antitumor properties, as demonstrated by titanocene dichloride in human clinical trials. Research on molybdocene dichloride under physiological conditions reveals its potential for forming strong complexes with deprotonated thiols in amino acids and catalyzing the hydrolysis of activated phosphate esters, hinting at mechanisms of antitumor action (Waern & Harding, 2004).

Spin Label Amino Acid TOAC in Peptide Studies

The paramagnetic amino acid TOAC has been utilized in studies of peptides and peptide synthesis. Due to its rigid character and incorporation via a peptide bond, TOAC is instrumental in analyzing backbone dynamics and peptide secondary structure. Its applications span from EPR spectroscopy studies to interactions with membranes, proteins, and nucleic acids, highlighting the versatility of specific amino acids in biochemistry and molecular biology research (Schreier et al., 2012).

Bioremediation of DDT-Contaminated Soils

Research on the biodegradation of persistent organic pollutants, such as DDT, underscores the potential for microbial processes to remediate contaminated environments. This review discusses organisms, processes, and approaches suitable for bioremediation of DDT-contaminated soils, emphasizing the role of microorganisms in transforming DDT to reduce soil concentrations effectively and safely (Foght et al., 2001).

Environmental Remediation of Emerging Organohalides

The review on emerging organohalides, such as PFASs and HFRs, addresses their widespread environmental distribution and the strategies for their remediation. It highlights microbial reductive dehalogenation as a promising method for in situ removal of these pollutants, reflecting the importance of understanding chemical behavior and degradation mechanisms in environmental science (He et al., 2021).

Mechanism of Action

The mechanism of action of “2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride” is not fully understood. More research is needed to elucidate its exact mechanism of action.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

2-amino-1-(3,4-difluorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3,8,12H,4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALUSKXGSAYYSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Iodo-3-(2-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2554762.png)

![N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2554764.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2554765.png)

![3,5-dibromo-N-{4-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide](/img/structure/B2554766.png)

![(E)-1-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2554767.png)

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride](/img/structure/B2554771.png)

![Ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2554775.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2554780.png)